1-(Bromomethyl)-1H-imidazole
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Overview
Description
1-(Bromomethyl)-1H-imidazole is an organic compound featuring a bromomethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1H-imidazole can be synthesized through the bromination of 1-methylimidazole. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include azidoimidazole, cyanoimidazole, and thioimidazole derivatives.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Bromomethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1H-imidazole primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
1-Methylimidazole: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
2-Bromomethylimidazole: Similar structure but with the bromomethyl group at a different position, leading to different reactivity and applications.
1-(Chloromethyl)-1H-imidazole: Similar reactivity but with a chloromethyl group instead of a bromomethyl group, resulting in different reaction kinetics and conditions.
Uniqueness: 1-(Bromomethyl)-1H-imidazole is unique due to its specific reactivity profile, making it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry.
Properties
CAS No. |
89149-89-3 |
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Molecular Formula |
C4H5BrN2 |
Molecular Weight |
161.00 g/mol |
IUPAC Name |
1-(bromomethyl)imidazole |
InChI |
InChI=1S/C4H5BrN2/c5-3-7-2-1-6-4-7/h1-2,4H,3H2 |
InChI Key |
QMEYRNMNVAARRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CBr |
Origin of Product |
United States |
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